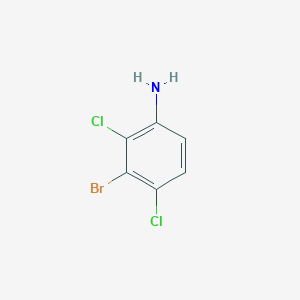

3-Bromo-2,4-dichloroaniline

カタログ番号:

B2368655

CAS番号:

80026-10-4

分子量:

240.91

InChIキー:

SRWKAIAXCATBPL-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

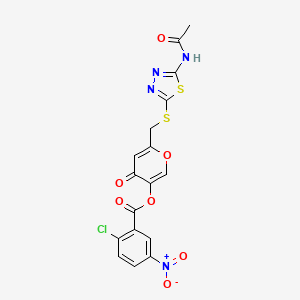

3-Bromo-2,4-dichloroaniline is a chemical compound with the molecular formula C6H4BrCl2N . It has a molecular weight of 240.91 . The compound is a pale-yellow to yellow-brown solid .

Molecular Structure Analysis

The InChI code for this compound is1S/C6H4BrCl2N/c7-5-3(8)1-2-4(10)6(5)9/h1-2H,10H2 . This indicates the positions of the bromine and chlorine atoms on the benzene ring of the aniline compound. Physical And Chemical Properties Analysis

This compound is a pale-yellow to yellow-brown solid . The compound has a molecular weight of 240.91 .科学的研究の応用

Chemical Structure and Properties :

- 2,4,6-Halogeno-aniline derivatives, including compounds like 2,4-dibromo-6-chloroaniline, demonstrate the formation of infinite chains via hydrogen bonds in their crystalline structures. These compounds exhibit unique molecular arrangements due to halogen disorder, influencing their chemical behavior and potential applications (Ferguson et al., 1998).

Chemical Synthesis and Reactions :

- Bromination reactions involving chloroaniline compounds have been studied for their potential in creating novel crystalline structures. These reactions yield various brominated anilinium cations, which are significant in developing new materials with specific properties (Willett, 2001).

- The kinetics of bromination of aromatic amines, including dichloroanilines, in different acidic environments, have been analyzed to understand the reaction mechanisms and factors influencing the rate of bromination (Bell & Maria, 1969).

Environmental Implications and Biodegradation :

- Chloroaniline-based compounds, which include dichloroanilines, are subject to biodegradation in polluted aquifers under methanogenic conditions. This process involves microorganisms catalyzing the reductive dehalogenation, which has significant implications for bioremediation of contaminated environments (Kuhn & Suflita, 1989).

- Studies on green algae, like Chlorella pyrenoidosa, have shown their potential in degrading and removing dichloroanilines from aquatic environments. This highlights a biotechnological approach to addressing environmental pollution caused by such compounds (Wang, Poon, & Cai, 2012).

Electrochemical Studies :

- Electrochemical oxidation studies of bromoanilines, including dibromoanilines, have been conducted to understand their behavior in acetonitrile solutions. These studies are crucial in the field of electrochemistry and material science for developing new applications and understanding the behavior of these compounds under various conditions (Kádár et al., 2001).

Safety and Hazards

特性

IUPAC Name |

3-bromo-2,4-dichloroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrCl2N/c7-5-3(8)1-2-4(10)6(5)9/h1-2H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRWKAIAXCATBPL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)Cl)Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrCl2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.91 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

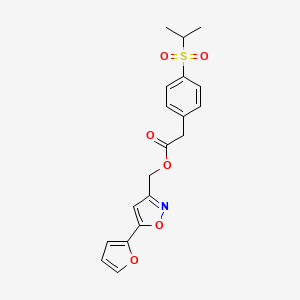

(5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(4-(isopropylsulf...

Cat. No.: B2368572

CAS No.: 1203319-97-4

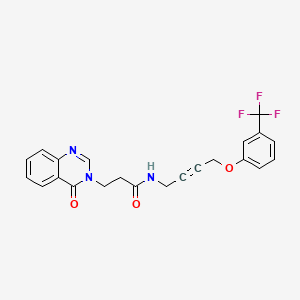

3-(4-oxoquinazolin-3(4H)-yl)-N-(4-(3-(trifluoromethyl)p...

Cat. No.: B2368573

CAS No.: 1421456-77-0

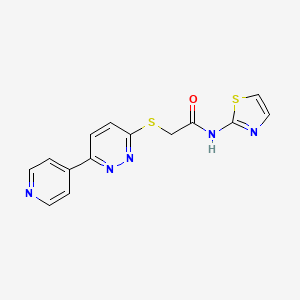

Methyl 2-(2-formylhydrazino)-5-phenyl-1,3-thiazole-4-ca...

Cat. No.: B2368574

CAS No.: 168482-02-8

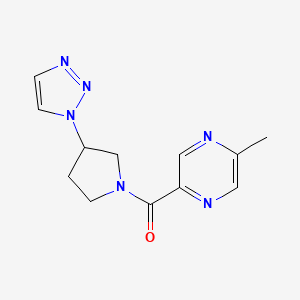

N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-...

Cat. No.: B2368583

CAS No.: 1797334-18-9

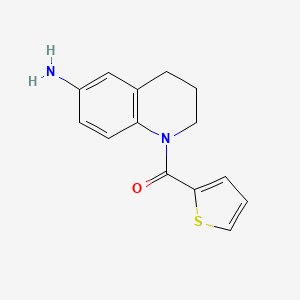

![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)cyclopentanecarboxamide](/img/structure/B2368583.png)

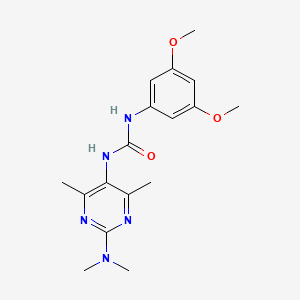

![N-(6-sulfamoylbenzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2368592.png)

![(4-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)piperazin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2368595.png)